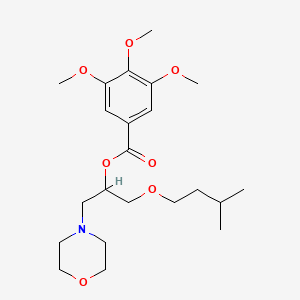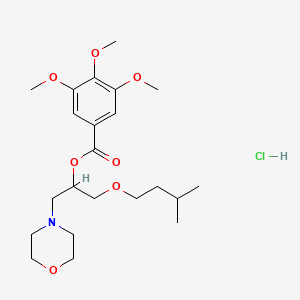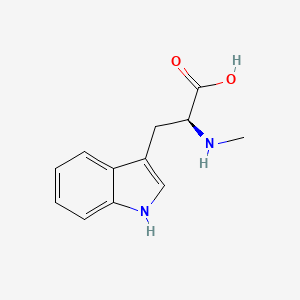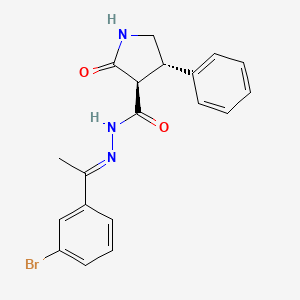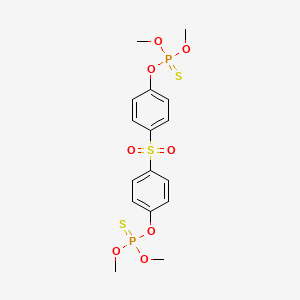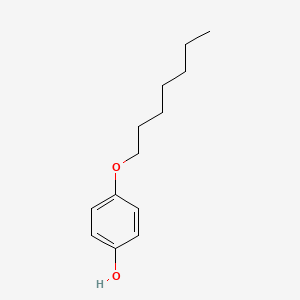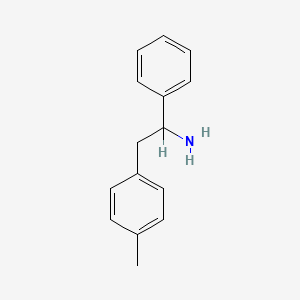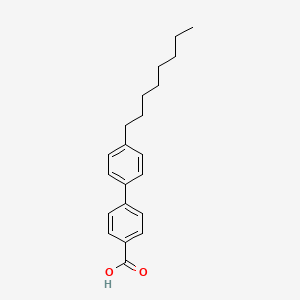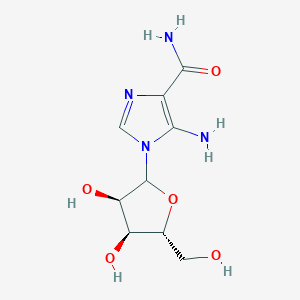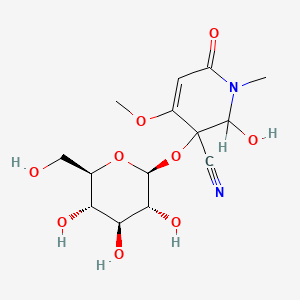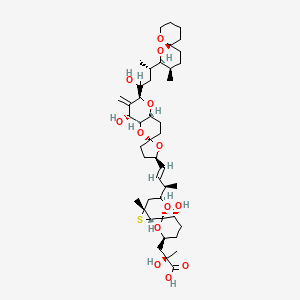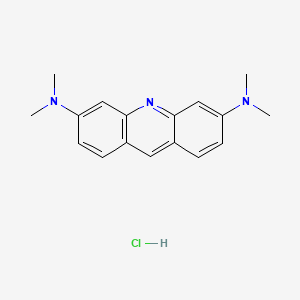
盐酸吖啶橙
描述
A cationic cytochemical stain specific for cell nuclei, especially DNA. It is used as a supravital stain and in fluorescence cytochemistry. It may cause mutations in microorganisms.
科学研究应用
细胞周期研究
盐酸吖啶橙广泛应用于细胞周期研究,因为它能够在与双链DNA (dsDNA) 结合时发出绿色荧光,在与单链DNA (ssDNA) 或 RNA 结合时发出红色荧光。 这种双重荧光特性使研究人员能够区分细胞内不同的核酸结构,使其成为分析细胞周期进程和调控的宝贵工具 .
溶酶体染色
作为一种溶酶体染料,盐酸吖啶橙用于识别和追踪活细胞内的溶酶体。 该染料会在溶酶体等酸性细胞器中积累,使研究人员能够监测溶酶体的活性、pH 变化和自噬过程 .
流式细胞术和荧光显微镜
在流式细胞术和荧光显微镜中,盐酸吖啶橙用作一种核酸结合染料,有助于可视化检测核酸。 它在流式细胞术分析中特别适用于确定细胞周期阶段和凋亡,以及在显微镜应用中用于琼脂糖和聚丙烯酰胺凝胶上染色核酸 .
术中荧光引导
盐酸吖啶橙因其在手术过程中术中荧光引导的潜力而被探索。 它的荧光特性可以帮助外科医生更准确地识别和界定肿瘤边缘,有助于完全切除癌组织 .
光动力疗法 (PDT)
该化合物的光活性性质使其被研究用作光动力疗法中的药物。 在 PDT 中,吖啶橙可以通过光照激活,产生可以杀死癌细胞或微生物的活性氧 .
声动力疗法 (SDT)
与 PDT 类似,盐酸吖啶橙也因其在声动力疗法中的应用而被研究。 在 SDT 中,超声波用于激活染料,导致产生可以选择性破坏病理组织的细胞毒性物质 .
放射动力疗法 (RDT)
吖啶橙正在被研究用于放射动力疗法应用,在该应用中,它可以被辐射激活以对癌细胞产生细胞毒性作用 .
细菌检测
该染料在低 pH 条件下发出亮橙色荧光的特性使其成为一种用于检测临床标本中细菌的有用工具。 这种特性允许在诊断程序中区分原核细胞和其他细胞类型 .
治疗剂研究
吖啶衍生物,包括盐酸吖啶橙,正在积极地被研究作为针对各种疾病(如癌症、阿尔茨海默病、细菌感染和原生动物感染)的潜在治疗剂。 它们在生物学和光化学方面的作用对于开发新的治疗方法具有重要意义 .
作用机制
Target of Action
Acridine Orange Hydrochloride, also known as C.I. Basic Orange 14 or 3,6-Bis(dimethylamino)acridine hydrochloride, primarily targets nucleic acids, specifically DNA and RNA . It serves as a nucleic acid-selective fluorescent dye with cationic properties .
Mode of Action
The compound interacts with its targets through two main mechanisms. At low concentrations, it intercalates into DNA and precipitates RNA . At high concentrations, it denatures and precipitates both rna and dna . DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is principally responsible for the mode of action of acridine .
Biochemical Pathways
The interaction of Acridine Orange Hydrochloride with nucleic acids affects various biochemical pathways. For instance, it is used to analyze autophagy . The compound’s ability to intercalate DNA and precipitate RNA can impact the normal functioning of these nucleic acids, potentially affecting the transcription and translation processes.
Result of Action
The molecular and cellular effects of Acridine Orange Hydrochloride’s action are primarily observed through its staining properties. When bound to DNA, it emits green fluorescence, and when associated with RNA, it shifts to emit red fluorescence . This allows for the differentiation of various types of cells and the analysis of cell cycle determination .
Action Environment
The action of Acridine Orange Hydrochloride is influenced by environmental factors, particularly pH. The compound can withstand low pH environments, allowing it to penetrate acidic organelles such as lysosomes and phagolysosomes . When the pH of the environment is 3.5, Acridine Orange Hydrochloride becomes excited by blue light and can differentially stain human cells green and prokaryotic cells orange .
生化分析
Biochemical Properties
Acridine orange hydrochloride plays a significant role in various biochemical reactions. It is a metachromatic dye that can stain DNA, RNA, and acid glycosaminoglycans. At low concentrations, it intercalates into DNA and precipitates RNA, while at high concentrations, it denatures and precipitates both RNA and DNA . This compound interacts with enzymes, proteins, and other biomolecules through electrostatic interactions and intercalation. For example, acridine orange hydrochloride is used to analyze autophagy by staining acidic vesicular organelles, such as autolysosomes, which fluoresce red under acidic conditions .
Cellular Effects
Acridine orange hydrochloride has profound effects on various types of cells and cellular processes. It is cell-permeable and can enter acidic compartments like lysosomes, where it emits orange fluorescence under low pH conditions . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, acridine orange hydrochloride is used to assess the volume of acidic vesicular organelles, which increases upon autophagy induction . It also helps in the detection of apoptosis by staining DNA and RNA, allowing researchers to visualize changes in cellular physiology and cell cycle status .
Molecular Mechanism
The mechanism of action of acridine orange hydrochloride involves its ability to intercalate with nucleic acids and bind to biomolecules through electrostatic interactions. When bound to double-stranded DNA, it emits green fluorescence, while binding to single-stranded DNA or RNA results in red fluorescence . This compound can also enter acidic organelles, where it accumulates and fluoresces red due to the low pH environment . Acridine orange hydrochloride’s ability to differentiate between various types of nucleic acids and cellular compartments makes it a versatile tool in molecular biology research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acridine orange hydrochloride can change over time. This compound is stable under normal storage conditions but may degrade under prolonged exposure to light or extreme pH conditions . Long-term studies have shown that acridine orange hydrochloride can have lasting effects on cellular function, particularly in the context of autophagy and apoptosis . Researchers must carefully control experimental conditions to ensure consistent results when using this compound.
Dosage Effects in Animal Models
The effects of acridine orange hydrochloride vary with different dosages in animal models. At low doses, it is used to stain nucleic acids and analyze cellular processes without causing significant toxicity . At high doses, acridine orange hydrochloride can be toxic and may cause adverse effects, such as genetic mutations and cellular damage . Researchers must determine the appropriate dosage to balance efficacy and safety in their studies.
Metabolic Pathways
Acridine orange hydrochloride is involved in several metabolic pathways, particularly those related to nucleic acid metabolism. It interacts with enzymes and cofactors that facilitate the intercalation and binding of nucleic acids . This compound can affect metabolic flux and metabolite levels by altering the stability and function of nucleic acids within cells . Understanding these interactions is crucial for interpreting the results of experiments involving acridine orange hydrochloride.
Transport and Distribution
Within cells and tissues, acridine orange hydrochloride is transported and distributed through various mechanisms. It is cell-permeable and can diffuse across cell membranes to reach its target sites . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of acridine orange hydrochloride within cells is influenced by factors such as pH, concentration, and the presence of other biomolecules.
Subcellular Localization
Acridine orange hydrochloride exhibits specific subcellular localization patterns that affect its activity and function. It is commonly found in the nucleus, where it binds to DNA and RNA, as well as in acidic organelles like lysosomes and autolysosomes . The localization of acridine orange hydrochloride is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . This precise localization is essential for its role in staining and analyzing cellular structures.
属性
IUPAC Name |
3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.ClH/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;/h5-11H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTHNGLPHBTRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
494-38-2 (parent cpd) | |
| Record name | Acridine Orange | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883213 | |
| Record name | 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65-61-2 | |
| Record name | Acridine Orange | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acridine Orange | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine orange | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetramethylacridin-3,6-yldiamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACRIDINE ORANGE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO2175B15I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


